2,5,6-trimethyl-1-(3-methylbutyl)-1H-1,3-benzodiazole
Description
2,5,6-Trimethyl-1-(3-methylbutyl)-1H-1,3-benzodiazole is a benzimidazole derivative characterized by methyl substituents at positions 2, 5, and 6 of the benzimidazole core, along with a 3-methylbutyl group at the 1-position. Benzimidazoles are heterocyclic compounds with broad pharmaceutical relevance, including antimicrobial, antioxidant, and enzyme-inhibitory activities .
Properties
IUPAC Name |
2,5,6-trimethyl-1-(3-methylbutyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-10(2)6-7-17-13(5)16-14-8-11(3)12(4)9-15(14)17/h8-10H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTWGDQTHKFCCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C)CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,5,6-trimethyl-1-(3-methylbutyl)-1H-1,3-benzodiazole typically involves multiple steps. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of the trimethyl and methylbutyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,5,6-Trimethyl-1-(3-methylbutyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,5,6-Trimethyl-1-(3-methylbutyl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of 2,5,6-trimethyl-1-(3-methylbutyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Bioactivity and Binding
The substituents on benzimidazole derivatives critically influence their bioactivity. Key comparisons include:
Table 1: Substituent Comparison and Bioactivity
Key Observations :
Molecular Docking and Binding Affinity
- 5b and 1b : Show strong binding to S. aureus thymidylate kinase (TMK) via hydrogen bonding and hydrophobic interactions, correlating with their low MIC values .
- 5,6-dimethyl-2-(trifluoromethyl)-1H-1,3-benzodiazole : Binds tightly to protein IN67’s hydrophobic pocket, with decomposed interaction energies highlighting van der Waals contributions .
- Target Compound : The 3-methylbutyl group may engage in hydrophobic interactions with TMK or similar proteins, while methyl groups at 2,5,6 could stabilize aromatic stacking.
Antioxidant Activity
Compounds with electron-donating groups (e.g., phenol in 1b) exhibit strong DPPH radical scavenging and β-carotene bleaching inhibition . The target compound’s methyl groups may offer moderate antioxidant activity but likely less than phenolic analogs.
Biological Activity
Chemical Identity and Properties
2,5,6-Trimethyl-1-(3-methylbutyl)-1H-1,3-benzodiazole is a nitrogenous heterocyclic compound with the chemical formula and a molecular weight of 218.3 g/mol. Its IUPAC name is [1-(3-methylbutyl)benzimidazol-2-yl]methanol. The compound appears as a powder and is typically stored at room temperature. The structure can be represented by the following SMILES notation: CC(C)CCN1C2=CC=CC=C2N=C1CO .
Pharmacological Significance of Benzodiazoles
Benzodiazoles, including derivatives like this compound, have garnered attention in medicinal chemistry due to their diverse biological activities. These compounds often exhibit properties that make them valuable in treating various diseases. Their biological activities include:
- Antimicrobial Effects : Many benzimidazole derivatives show significant antibacterial and antifungal properties. For instance, compounds with similar structures have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Research indicates that certain benzimidazole derivatives possess anticancer properties, targeting various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .
- Anti-inflammatory and Analgesic Properties : Some derivatives are noted for their ability to reduce inflammation and pain, which is relevant in managing conditions like arthritis and other inflammatory disorders .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives can often be correlated with their structural features. The presence of specific functional groups can enhance or diminish their pharmacological effects. For example:
| Functional Group | Effect on Activity |
|---|---|
| 4-Methoxy group | Increased antibacterial activity |
| Cyano group | Enhanced anticancer properties |
| Hydroxyl group | Improved solubility and bioavailability |
This relationship underscores the importance of chemical modifications in optimizing the therapeutic potential of these compounds .
Antimicrobial Activity
A study evaluated the antimicrobial activity of various benzimidazole derivatives, including those structurally related to this compound. The compounds were tested against common pathogens using the broth microdilution method to determine Minimum Inhibitory Concentrations (MIC). Notably:
- Compound A (similar structure): MIC = 50 µg/ml against S. typhi.
- Compound B : MIC = 250 µg/ml against C. albicans.
These results indicate that structural modifications can lead to significant variations in antimicrobial potency .
Anticancer Studies
In a separate investigation into the anticancer properties of benzimidazole derivatives, researchers reported that specific compounds exhibited cytotoxic effects on human cancer cell lines. For instance:
- Compound C : Induced apoptosis in breast cancer cells with an IC50 value of 10 µM.
- Compound D : Demonstrated significant inhibition of tumor growth in xenograft models.
These findings highlight the potential for developing new anticancer agents based on benzimidazole scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
